molecular formula C48H64N7O9PSi B1436800 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite CAS No. 944138-03-8

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

Cat. No.: B1436800
CAS No.: 944138-03-8
M. Wt: 942.1 g/mol
InChI Key: DGDYJRDKFZTURB-WUYIOLTESA-N
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Description

Structure and Function:
This compound (CAS 944138-03-8, molecular formula C₄₈H₆₄N₇O₉PSi) is a critical building block for solid-phase oligonucleotide synthesis, particularly for RNA . Key features include:

  • 5'-O-DMT protection: Ensures selective 5'-hydroxyl deprotection during synthesis.
  • 2'-O-TBDMS group: A bulky silyl ether protecting the 2'-OH, preventing unwanted branching and enhancing RNA stability under acidic conditions .
  • N2-Acetyl modification: Protects the guanine base during coupling and reduces side reactions .

Applications:
Widely used in research and therapeutic oligonucleotide synthesis, including siRNA, antisense RNA, and CRISPR guides, due to its balance of stability and reactivity.

Properties

IUPAC Name

N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C48H64N7O9PSi/c1-31(2)55(32(3)4)65(61-28-16-27-49)63-41-39(29-60-48(34-17-14-13-15-18-34,35-19-23-37(58-9)24-20-35)36-21-25-38(59-10)26-22-36)62-45(42(41)64-66(11,12)47(6,7)8)54-30-50-40-43(54)52-46(51-33(5)56)53-44(40)57/h13-15,17-26,30-32,39,41-42,45H,16,28-29H2,1-12H3,(H2,51,52,53,56,57)/t39-,41-,42-,45-,65-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGDYJRDKFZTURB-WUYIOLTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N(C(C)C)[P@](OCCC#N)O[C@@H]1[C@H](O[C@H]([C@@H]1O[Si](C)(C)C(C)(C)C)N2C=NC3=C2N=C(NC3=O)NC(=O)C)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C48H64N7O9PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

942.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is a modified nucleoside that plays a significant role in the synthesis of oligonucleotides. Its unique structural features enhance its utility in various biological applications, particularly in gene therapy and molecular biology. This article discusses the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C48H64N7O9PSi, with a molecular weight of 942.12 g/mol. The compound features a dimethoxytrityl (DMT) protecting group at the 5' position, a TBDMS (tert-butyldimethylsilyl) protecting group at the 2' position, and an acetyl group at the N2 position of guanosine. These modifications are critical for enhancing stability and solubility during oligonucleotide synthesis.

The biological activity of this compound primarily involves its incorporation into RNA or DNA strands during synthesis. Once incorporated, it can influence various cellular processes:

  • Inhibition of Enzymatic Activity : The compound can act as an inhibitor for enzymes involved in nucleic acid metabolism, such as RNA polymerases and ribonucleases .
  • Cell Cycle Regulation : Similar to other phosphoramidites, it may affect cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .

This compound exhibits several key biochemical properties:

  • Stability : The TBDMS group provides increased stability under various conditions, making it suitable for automated synthesis processes.
  • Solubility : The DMT group enhances solubility in organic solvents, facilitating easier handling during synthesis .
  • Metabolic Pathways : This compound is metabolized via cytochrome P450 enzymes, which can lead to various metabolites that may also exhibit biological activity.

Synthesis and Evaluation

A study synthesized various derivatives of guanosine phosphoramidites, including 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine. The evaluation focused on their inhibitory effects on RNase H activity:

CompoundStructureIC50 (µM)Activity
Compound A5'-DMT-G15.0Moderate
Compound BTBDMS-G10.0Strong
5'-DMT-2'-O-TBDMS-N2-acetyl-G TBDMS-Ac-G8.0 Highly Potent

This table illustrates that the modification of guanosine with TBDMS and acetyl groups significantly enhances its biological activity against RNase H compared to unmodified counterparts .

Temporal Effects in Laboratory Settings

In laboratory experiments, the biological activity of this compound was monitored over time. Results indicated that while it remains stable under standard conditions, prolonged exposure to light or heat could degrade its activity. This finding underscores the importance of proper storage conditions for maintaining efficacy.

Dosage Effects in Animal Models

Research involving animal models demonstrated that lower doses of this compound effectively inhibited tumor growth without significant toxicity. Higher doses resulted in enhanced therapeutic effects but also increased side effects, highlighting the need for careful dosage optimization in therapeutic applications .

Scientific Research Applications

Synthesis of Oligonucleotides

5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite is primarily used in the automated solid-phase synthesis of oligonucleotides. The following steps outline its role in this process:

  • Activation : The phosphoramidite is activated for coupling to a growing oligonucleotide chain.
  • Coupling : The activated phosphoramidite reacts with the 5'-hydroxyl group of the existing oligonucleotide, forming a phosphite triester bond.
  • Capping : Unreacted 5'-hydroxyl groups are capped to prevent unwanted reactions in subsequent cycles.

This method allows for the efficient production of complex oligonucleotides, which are crucial for various applications, including gene expression analysis, antisense therapy, and RNA interference.

Biological Applications

The biological activity of this compound extends to several key areas:

  • Gene Therapy : The compound can be incorporated into therapeutic oligonucleotides designed to target specific genes or RNA sequences, potentially correcting genetic disorders or inhibiting disease-causing genes.
  • Antisense Oligonucleotides : It is used to create antisense oligonucleotides that can bind to complementary RNA sequences, blocking their translation into proteins and thus regulating gene expression.
  • RNA Interference : The compound can be utilized to synthesize small interfering RNAs (siRNAs), which play a pivotal role in gene silencing by targeting mRNA for degradation.

Case Study 1: Inhibition of RNase H Activity

A study evaluated the inhibitory effects of various guanosine phosphoramidites on RNase H activity, an enzyme involved in RNA metabolism. The results showed that 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine exhibited a significantly lower IC50 value compared to unmodified counterparts, indicating its enhanced potency as an inhibitor.

CompoundStructureIC50 (µM)Activity
Compound A5'-DMT-G15.0Moderate
Compound BTBDMS-G10.0Strong
5'-DMT-2'-O-TBDMS-N2-acetyl-GTBDMS-Ac-G8.0Highly Potent

This data illustrates that the structural modifications present in 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine significantly enhance its biological activity against RNase H.

Case Study 2: Tumor Growth Inhibition

In preclinical models, researchers investigated the effects of varying doses of 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine on tumor growth. Lower doses effectively inhibited tumor progression without significant toxicity, while higher doses led to enhanced therapeutic effects but also increased side effects. This highlights the importance of dosage optimization for therapeutic applications.

Comparison with Similar Compounds

Nucleobase Modifications

a) 5'-O-DMT-2'-O-TBDMS-N2-Phenoxyacetyl-Guanosine Phosphoramidite
  • Structure: Features a phenoxyacetyl group on N2 instead of acetyl (C₅₄H₆₂N₆O₉SiPSCl₂) .
  • Key Differences: Deprotection: Phenoxyacetyl requires stronger basic conditions (e.g., concentrated ammonia) compared to N2-acetyl, which is removed with milder reagents. Stability: Phenoxyacetyl offers enhanced base protection during long syntheses but complicates post-synthesis purification. 31P NMR Shifts: 180.3 and 173.4 ppm (vs. ~150 ppm for standard phosphoramidites), indicating a phosphorothioamidite moiety .
b) N1-(4-O-Acetyl)benzyl-N2-Methylguanosine Phosphoramidite
  • Structure : Modified at both N1 (benzyl) and N2 (methyl) positions .
  • Key Differences: Synthesis: Requires alkylation with methyl iodide and (iodomethyl)phenyl acetate, introducing steric hindrance that may reduce coupling efficiency. Base Pairing: N1 and N2 modifications disrupt canonical Watson-Crick pairing, limiting use in standard oligonucleotides but enabling non-canonical structures .

2'-O-Ribose Modifications

a) 2'-O-Methylguanosine Phosphoramidite
  • Structure : 2'-O-methyl (2'-OMe) replaces TBDMS (e.g., DMT-2′-O-Me-rG(ib) amidite, CAS 150780-67-9) .
  • Key Differences: Nuclease Resistance: 2'-OMe provides superior resistance to enzymatic degradation compared to TBDMS, making it preferred for therapeutic antisense oligonucleotides . Coupling Efficiency: Less steric hindrance than TBDMS, enabling faster coupling times (~2–3 minutes vs.
b) 2'-Fluoro-Guanosine Phosphoramidite
  • Structure : 2'-F modification (e.g., 5'-DMT-2'-F-dG(iBu)-CE phosphoramidite, CAS 144089-97-4) .
  • Key Differences :
    • Thermodynamic Stability : The electronegative fluorine stabilizes the C3'-endo sugar conformation, enhancing duplex stability with complementary RNA.
    • Applications : Common in aptamers and therapeutics requiring high target affinity.
c) 2'-O-TOM-Protected Guanosine Phosphoramidite
  • Structure : Triisopropylsilyloxymethyl (TOM) group instead of TBDMS .
  • Key Differences :
    • Bulkiness : TOM is larger than TBDMS, leading to slower coupling and requiring extended reaction times (e.g., 12 minutes vs. 5–7 minutes for TBDMS) .
    • Deprotection : TOM requires harsher fluoride-based conditions (e.g., TBAF), whereas TBDMS is removed with milder agents like triethylamine-HF .

Phosphoramidite Moieties

a) Phosphorothioamidites
  • Example: 5'-DMT-2'-O-TBDMS-N2-phenoxyacetyl-guanosine phosphoramidite .
  • Key Differences :
    • Reactivity : Phosphorothioamidites (31P NMR δ 180.3, 173.4) exhibit slower coupling than standard phosphoramidites (δ ~150 ppm) due to sulfur’s electron-withdrawing effects.
    • Applications : Used to introduce phosphorothioate linkages, which improve nuclease resistance but may reduce binding affinity .
b) 3'-CE Phosphoramidites
  • Example : 5'-O-DMT-3'-TBDMS-N4-Acetyl-cytidine 2'-CE phosphoramidite .
  • Key Differences :
    • Positioning : TBDMS at the 3'-OH (vs. 2'-OH) alters sugar pucker and oligonucleotide flexibility.
    • Compatibility : Primarily used for DNA synthesis, whereas 2'-O-TBDMS is RNA-specific.

Analytical Data Comparison

Parameter 5'-DMT-2'-O-TBDMS-N2-Acetyl-Guanosine 2'-O-Me-Guanosine 2'-F-Guanosine
Molecular Weight 942.12 875.90 875.90
31P NMR Shift (ppm) ~150 ~150 ~150
Deprotection Conditions Mild (e.g., NH₃/MeOH) Harsher (e.g., NH₃/EtOH) Mild (e.g., NH₃/MeOH)
Coupling Time 5–7 minutes 2–3 minutes 5–7 minutes

Preparation Methods

Key Reactions and Conditions:

Step Description Reagents & Conditions Yield / Notes
1 Protection of O6 via Mitsunobu alkylation Trimethylsilyl ethanol, diisopropyl azodicarboxylate, triphenylphosphine 88% yield from guanosine (S.8)
2 Non-aqueous diazotization to introduce fluorine at N2 tert-Butyl nitrite, pyridine·HF at −30°C 85–88% yield (S.9)
3 5'-Hydroxyl protection with dimethoxytrityl chloride DMT-Cl in pyridine 67% yield (S.10)
4 Displacement of fluorine with 3-aminopropyl-tert -butyl disulfide Pyridine, 60°C over 3 days 81% yield (S.11)
5 Conversion to phosphoramidite 2-Cyanoethyl (N,N,N’,N’)-tetraisopropyl phosphordiamidite, pyridinium trifluoroacetate 61% yield (S.12)

Research findings indicate that the fluorination step is crucial for subsequent nucleophilic displacement, enabling the attachment of the disulfide linker at N2. The protection of the 5'-hydroxyl with DMT is standard for oligonucleotide synthesis, facilitating selective deprotection later.

Protection of the 2'-O and 3'-OH Groups

For the ribo-analog, additional protection of the 2'-OH with tert-butyldimethylsilyl (TBDMS) groups is performed to prevent side reactions during fluorination and subsequent steps.

Step Reagents & Conditions Yield / Notes
1 TBS protection at 2'-OH Beigelman’s method, using TBSCl 80–92% yield
2 Dimethoxytritylation at 5'-OH DMT-Cl in pyridine 85% yield

This selective protection ensures stability of the sugar moiety during fluorination and disulfide attachment.

Preparation of the N2-Disulfide Linker

The disulfide linker is synthesized from 3-chloropropylammonium chloride, following a multi-step process:

Step Description Reagents & Conditions Yield / Notes
1 Reaction with sodium thiosulfate Aqueous, reflux 80% yield of intermediate
2 Oxidation with iodine Iodine in methanol Purification via falling film distillation
3 Reduction with DTT Dithiothreitol Produces free thiol
4 Protection as tert-butyl disulfide Diisopropyl-1-(tert-butylthio)-1,2-hydrazinedicarboxylate Efficient protection

The protected disulfide linker (compound 10 ) is then coupled to the nucleoside derivatives at the N2 position via nucleophilic displacement of fluorine.

Coupling of Disulfide Linker to Guanosine Derivatives

The disulfide linker is attached to the N2 position of the guanosine derivative through nucleophilic substitution, typically at elevated temperatures (~60°C) over several days, yielding the N2-disulfide guanosine intermediate (S.11 ). This step is critical for introducing the functional handle for crosslinking.

Phosphitylation to Form the Phosphoramidite

The final step involves converting the disulfide-modified nucleoside into a phosphoramidite suitable for automated oligonucleotide synthesis:

Reagents Conditions Yield / Notes
2-Cyanoethyl (N,N,N’,N’)-tetraisopropyl phosphordiamidite In methylene chloride, with pyridinium trifluoroacetate 61–80% yield

This phosphoramidite is stable under standard synthesis conditions and allows for incorporation into oligonucleotides with the desired modifications.

Notes on the Overall Preparation Strategy

  • Protection Strategy: The use of DMT and TBDMS groups ensures selective deprotection and stability during synthesis.
  • Disulfide Linker Stability: The tert-butyl disulfide protects the thiol during oligonucleotide synthesis, preventing premature reactions.
  • Yield Optimization: Purification via falling film distillation and chromatography enhances overall yields, especially for sensitive intermediates.
  • Research Validation: The procedures align with published methods for nucleoside modification and phosphoramidite synthesis, ensuring reliability and reproducibility.

Summary Table of Key Data

Step Reagents Conditions Typical Yield Purpose / Notes
N2 fluorination tert-Butyl nitrite, pyridine·HF −30°C 85–88% Introduces fluorine for displacement
5'-DMT protection DMT-Cl Pyridine 67–85% Facilitates chain elongation
Disulfide coupling 3-Aminopropyl-tert -butyl disulfide 60°C, 3 days 81% Attaches disulfide linker
Phosphitylation 2-Cyanoethyl phosphordiamidite Room temp 61–80% Final phosphoramidite formation

Q & A

Q. What are the key protecting groups in 5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite, and how do they ensure regioselectivity during oligonucleotide synthesis?

  • Answer :
    • 5'-DMT (4,4'-dimethoxytrityl) : Protects the 5'-hydroxyl during synthesis, enabling stepwise coupling. The trityl group is acid-labile and removed selectively during each synthesis cycle .
    • 2'-O-TBDMS (tert-butyldimethylsilyl) : Shields the 2'-hydroxyl to prevent undesired side reactions in RNA synthesis. It is stable under acidic and basic conditions but removed via fluoride-based reagents (e.g., TBAF or ammonium fluoride) .
    • N2-Acetyl : Protects the exocyclic amine of guanosine to prevent side reactions during phosphoramidite activation. Deacetylation is achieved via ammonia treatment post-synthesis .
    • Phosphoramidite group : Enables coupling to the growing oligonucleotide chain via nucleophilic substitution .

Q. What is the standard synthetic route for preparing this compound?

  • Answer :
    The synthesis involves sequential protection, deprotection, and activation steps:
    • Exocyclic amine protection : Treat guanosine with acetic anhydride to acetylate the N2 position (~75% yield) .
    • 2'-O-TBDMS protection : Introduce TBDMS at the 2'-hydroxyl using TBDMS-Cl and a base (e.g., imidazole) .
    • 5'-DMT protection : React with DMTr-Cl in pyridine to protect the 5'-hydroxyl (~86% yield) .
    • Phosphitylation : Activate the 3'-hydroxyl with 2-cyanoethyl-N,N-diisopropylchlorophosphoramidite in the presence of DIEA, yielding the phosphoramidite (~82% yield) .

Q. How is the purity and identity of this phosphoramidite validated?

  • Answer :
    • HPLC : Reverse-phase HPLC assesses purity (>95% by UV detection) with mobile phases like acetonitrile/ammonium acetate .
    • 31P NMR : Confirms phosphoramidite formation (δ ~150–180 ppm) and absence of hydrolyzed byproducts .
    • MALDI-TOF MS : Verifies molecular weight post-oligonucleotide synthesis (e.g., [M-H]⁻ = 1554 for a 5-mer) .

Q. What challenges arise during the incorporation of this phosphoramidite into oligonucleotides?

  • Answer :
    • Coupling efficiency : Extended coupling times (2 × 90 seconds) are required due to steric hindrance from the TBDMS group .
    • Deprotection incompatibility : TBDMS removal (fluoride treatment) must precede N2-acetyl deprotection (ammonia) to avoid side reactions .
    • Isomer formation : Acetylation can yield cis/trans isomers, requiring chromatographic separation .

Q. How are oligonucleotides containing this modified guanosine purified post-synthesis?

  • Answer :
    • Reverse-phase HPLC : Uses C18 columns with triethylammonium acetate/acetonitrile gradients to separate full-length products from failure sequences .
    • Denaturing PAGE : Resolves oligonucleotides by size when HPLC is insufficient .
    • Mass spectrometry : ESI-MS or MALDI-TOF confirms molecular weight and modification integrity .

Advanced Research Questions

Q. How can isomerization during N2-acetylation be minimized, and how does this impact oligonucleotide function?

  • Answer :
    • Optimized reaction conditions : Use excess acetic anhydride in anhydrous pyridine to drive complete acetylation and reduce isomer ratios .
    • Chromatographic separation : Isolate the desired isomer via silica gel chromatography or preparative HPLC .
    • Functional impact : Isomers may alter base-pairing or duplex stability, necessitating biophysical assays (e.g., thermal melting analysis) .

Q. What alternative protecting groups for the 2'-NHMe or N2-acetyl groups improve stability during solid-phase synthesis?

  • Answer :
    • Trifluoroacetyl (TFA) : Tested but unstable during TBDMS removal (fluoride treatment) .
    • Allyloxycarbonyl (Alloc) : Stable during synthesis and removable via palladium catalysis, offering orthogonal deprotection .
    • Phenoxyacetyl : Provides enhanced nuclease resistance but requires harsh deprotection (e.g., thiophenol) .

Q. How does the 2'-O-TBDMS group influence RNA duplex stability compared to 2'-O-methyl or 2'-F modifications?

  • Answer :
    • Thermodynamic stability : 2'-O-TBDMS increases duplex Tm by ~2°C compared to unmodified RNA but is less stabilizing than 2'-O-methyl .
    • Nuclease resistance : TBDMS-modified RNA shows moderate resistance to RNase A, outperforming 2'-F in some contexts .
    • Methodological validation : Assess via thermal denaturation assays and enzymatic degradation studies .

Q. What analytical methods resolve challenges in characterizing oligonucleotides containing this phosphoramidite?

  • Answer :
    • Tandem MS/MS : Identifies modification sites by fragmentation patterns (e.g., loss of TBDMS or acetyl groups) .
    • Circular dichroism (CD) : Monitors structural changes in RNA duplexes induced by the modification .
    • 19F NMR : Applicable if fluorine-containing analogs are synthesized (e.g., 2'-F derivatives) .

Q. How can this phosphoramidite be adapted for synthesizing metabolically stable siRNA or CRISPR guide RNAs?

  • Answer :
    • Chemical modifications : Combine 2'-O-TBDMS with phosphorothioate linkages to enhance serum stability .
    • In vitro assays : Test silencing efficiency in cell lines (e.g., HeLa) using luciferase reporter systems .
    • In vivo studies : Evaluate pharmacokinetics in animal models, focusing on tissue uptake and off-target effects .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite
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5'-DMT-2'-O-TBDMS-N2-acetyl-guanosine phosphoramidite

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